Methyl 3-(2,3-dimethoxyphenyl)prop-2-ynoate
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Overview
Description
Methyl 3-(2,3-dimethoxyphenyl)prop-2-ynoate is a chemical compound with the molecular formula C12H12O4 It is known for its unique structure, which includes a prop-2-ynoate group attached to a dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dimethoxyphenyl)prop-2-ynoate typically involves the esterification of 2,3-dimethoxyphenylprop-2-ynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dimethoxyphenyl)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzoic acid or 2,3-dimethoxyacetophenone.
Reduction: Formation of 3-(2,3-dimethoxyphenyl)propan-2-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,3-dimethoxyphenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dimethoxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The dimethoxyphenyl ring can also participate in various biochemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Uniqueness
Methyl 3-(2,3-dimethoxyphenyl)prop-2-ynoate is unique due to its specific substitution pattern on the phenyl ring and the presence of the prop-2-ynoate group
Properties
CAS No. |
6286-68-6 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 3-(2,3-dimethoxyphenyl)prop-2-ynoate |
InChI |
InChI=1S/C12H12O4/c1-14-10-6-4-5-9(12(10)16-3)7-8-11(13)15-2/h4-6H,1-3H3 |
InChI Key |
JLJRBZNQSSAFHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C#CC(=O)OC |
Origin of Product |
United States |
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